3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups from unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In industrial settings, the preparation of Boc-protected amino acids can be scaled up using similar methods. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method allows for better control over reaction conditions and can be more sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or aluminum chloride (AlCl3) for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug design.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves the protection of the amino group through the formation of a carbamate linkage. This linkage is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of the amino group . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- Nα-Boc-L-2,3-diaminopropionic acid
- Nα-Boc-O-tert-butyl-L-tyrosine
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific structure, which includes a Boc-protected amino group and a carboxylic acid functional group. This combination allows for versatile applications in organic synthesis, particularly in the field of peptide chemistry.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-5-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-12-8-10(14(19)20)6-7-11(12)9-17(13,4)5/h6-8,13H,9H2,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
LUQGZYHTKIGDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1NC(=O)OC(C)(C)C)C=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.